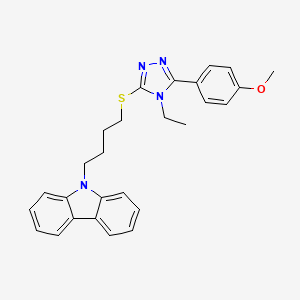

9-(4-((4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)butyl)-9H-carbazole

Description

Properties

IUPAC Name |

9-[4-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]butyl]carbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N4OS/c1-3-30-26(20-14-16-21(32-2)17-15-20)28-29-27(30)33-19-9-8-18-31-24-12-6-4-10-22(24)23-11-5-7-13-25(23)31/h4-7,10-17H,3,8-9,18-19H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGYYAJNISGWTHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=C1SCCCCN2C3=CC=CC=C3C4=CC=CC=C42)C5=CC=C(C=C5)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-((4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)butyl)-9H-carbazole typically involves multiple steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

Thioether Linkage Formation: The triazole derivative is then reacted with a suitable alkyl halide to introduce the thioether linkage. This step often requires the use of a base such as sodium hydride or potassium carbonate to deprotonate the thiol group, facilitating nucleophilic substitution.

Attachment to Carbazole: The final step involves the coupling of the triazole-thioether intermediate with the carbazole core. This can be achieved through a variety of coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig coupling, depending on the functional groups present.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

9-(4-((4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)butyl)-9H-carbazole: can undergo various chemical reactions, including:

Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) with hydrogen gas.

Substitution: The methoxy group on the phenyl ring can undergo nucleophilic aromatic substitution with strong nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Palladium on carbon (Pd/C), hydrogen gas.

Substitution: Sodium hydride, potassium carbonate.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

This compound exhibits potential as a lead compound in drug development due to its structural features that may interact with biological targets:

- Anticancer Activity : Research indicates that triazole derivatives can inhibit cancer cell proliferation. The presence of the methoxyphenyl group may enhance the compound's efficacy against specific cancer types by modifying its interaction with target proteins involved in tumor growth .

- Antimicrobial Properties : Triazole compounds have been investigated for their antifungal and antibacterial activities. The thioether linkage in this compound could contribute to enhanced activity against pathogens by disrupting their cellular functions .

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, which is crucial in therapeutic contexts where enzyme regulation is necessary for disease management. Its ability to bind to active sites or allosteric sites can potentially block substrate access .

Biological Studies

The biological applications of this compound extend into several areas:

- Cellular Assays : It can be utilized in cellular assays to study its effects on cell viability and proliferation, providing insights into its pharmacological profiles.

- Protein Binding Studies : Understanding how this compound interacts with proteins can elucidate its mechanism of action and help in optimizing its structure for better efficacy .

Materials Science Applications

The unique properties of the compound also make it suitable for applications in materials science:

- Fluorescent Materials : The carbazole unit is known for its fluorescent properties, which can be harnessed for developing new materials with specific optical characteristics.

- Conductive Polymers : Research into conducting polymers could benefit from incorporating this compound, potentially leading to advancements in electronic materials .

Case Studies and Research Findings

Several studies have explored the synthesis and application of triazole derivatives similar to the compound :

Mechanism of Action

The mechanism of action of 9-(4-((4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)butyl)-9H-carbazole involves its interaction with various molecular targets, including enzymes and receptors. The triazole ring can bind to metal ions in enzyme active sites, inhibiting their activity. The carbazole core can intercalate into DNA, disrupting replication and transcription processes. Additionally, the compound may induce oxidative stress in cells, leading to apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole-Thioether Derivatives with Carbazole Moieties

a) 5-[2-(9H-Carbazol-9-yl)ethyl]-4-phenyl-4H-1,2,4-triazole-3-thiol (CAS 316360-71-1)

- Structure : Shorter ethyl linker between carbazole and triazole; phenyl substituent on triazole.

- Applications: Not explicitly stated, but triazole-thiols are often used in metal coordination or as enzyme inhibitors .

b) 4-Amino-5-[2-(9H-carbazol-9-yl)ethyl]-4H-1,2,4-triazole-3-thiol (CAS 1357095-08-9)

- Structure: Ethyl linker with an amino group on the triazole.

- Applications : Marketed for medicinal use (e.g., enzyme modulation), contrasting with the target compound’s undefined bioactivity .

c) VUAA1 (N-(4-Ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide)

Carbazole Derivatives with Alkyl or Aryl Linkers

a) 9-(4-Bromophenyl)-3,6-di-tert-butyl-9H-carbazole

- Structure : Bromophenyl substituent on carbazole; tert-butyl groups enhance steric bulk.

- Applications : Intermediate for organic semiconductors; bromine aids cross-coupling reactions. The target compound’s methoxyphenyl group may improve charge transport compared to bromine’s electron-withdrawing effect .

b) 9-(4-Methoxyphenyl)-9H-Carbazole

Complex Carbazole-Based Materials

a) 9,9'-(5-Bromo-2-chloro-1,3-phenylene)bis(2,7-bis(4-(tert-butyl)phenyl)-9H-carbazole)

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

- Synthetic Flexibility : The target compound’s butyl-thioether linkage allows modular substitution, contrasting with VUAA1’s acetamide group, which requires specialized synthesis .

- Bioactivity Potential: While VUAA1 is bioactive, the carbazole core in the target compound may shift utility toward materials science unless modified for receptor binding .

Biological Activity

The compound 9-(4-((4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)butyl)-9H-carbazole is a complex organic molecule that combines a carbazole structure with a triazole moiety. This unique combination suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

Structure and Properties

The compound features a carbazole core linked to a triazole ring through a thioether linkage. The presence of an ethyl and methoxyphenyl group enhances its lipophilicity and may influence its interaction with biological targets.

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₈H₁₈N₄O₃S |

| Molecular Weight | 358.43 g/mol |

Biological Activity Overview

Research has indicated that carbazole derivatives exhibit a range of biological activities, including:

- Antimicrobial Activity : Compounds similar to the target compound have shown effectiveness against various bacterial strains. For instance, studies have reported that carbazole derivatives possess significant antibacterial properties against Staphylococcus aureus and Escherichia coli .

- Antitumor Activity : Carbazole-based compounds have been evaluated for their anticancer potential. Some derivatives demonstrated cytotoxic effects on cancer cell lines, suggesting that modifications to the carbazole structure can enhance antitumor activity .

- Enzyme Inhibition : The mechanism of action often involves the inhibition of key enzymes. For example, certain triazole derivatives have been shown to inhibit acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Binding : The compound may interact with specific enzymes by binding to active sites or allosteric sites, inhibiting their function .

- Cellular Uptake : Its lipophilic nature may facilitate cellular uptake, enhancing its bioavailability and efficacy in target cells .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various carbazole derivatives against pathogenic bacteria. The results indicated that certain modifications significantly increased antibacterial activity, particularly against Gram-positive bacteria .

- Cytotoxicity Assessments : Research involving cytotoxicity assays on cancer cell lines revealed that some carbazole derivatives had IC50 values lower than reference drugs like doxorubicin, indicating their potential as anticancer agents .

- Neuroprotective Effects : Another investigation focused on the neuroprotective properties of carbazole derivatives against oxidative stress in neuronal cells. Compounds demonstrated significant protective effects at low concentrations .

Q & A

Q. Basic Characterization

- ¹H/¹³C NMR : Track alkylation (e.g., butyl chain protons at δ 1.2–1.8 ppm) and triazole-thioether formation (aromatic protons at δ 7.0–8.5 ppm). Use DEPT-135 to distinguish CH₂/CH₃ groups .

- FTIR : Confirm thioether (C–S stretch at ~650 cm⁻¹) and triazole (C=N stretch at ~1600 cm⁻¹).

- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error.

What strategies can be employed to address low yields in the N-alkylation step of carbazole derivatives during the synthesis of such compounds?

Q. Advanced Synthesis

- Catalyst Optimization : Increase TBAB concentration (e.g., 10 mol%) to enhance phase transfer .

- Solvent Selection : Replace toluene with polar aprotic solvents (e.g., DMF) to improve carbazole solubility.

- Temperature Control : Prolong reaction time (e.g., 24 hours) at 45°C to ensure complete alkylation.

- Workup : Remove unreacted 1,4-dibromobutane via vacuum distillation and purify intermediates via flash chromatography .

How does the electronic environment of the triazole ring influence the reactivity of the thioether linker in this compound?

Advanced Reactivity

The 4-ethyl and 4-methoxyphenyl substituents on the triazole modulate electron density:

- Electron-Withdrawing Effects : The methoxy group (via resonance) increases triazole electrophilicity, enhancing thiolate nucleophilicity during thioether formation .

- Steric Effects : Bulky substituents may hinder thiol coupling; use bulky base (e.g., DBU) to deprotonate thiols without side reactions.

Methodology : Perform Hammett studies with substituted triazoles to correlate σ values with reaction rates.

What are the potential sources of impurities during the synthesis, and how can they be mitigated using chromatographic or recrystallization techniques?

Q. Basic Purification

- Common Impurities : Unreacted carbazole, disulfide by-products, or monoalkylated intermediates.

- Recrystallization : Use ethanol or ethyl acetate/hexane mixtures to isolate pure products. For example, recrystallize the bromobutyl intermediate at –20°C .

- Column Chromatography : Use silica gel with gradient elution (e.g., 5–30% ethyl acetate in hexane) to separate thioether derivatives .

How can computational methods (e.g., DFT) predict the optoelectronic properties of this compound for potential applications in organic electronics?

Q. Advanced Applications

- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) and calculate HOMO-LUMO gaps. The triazole’s electron-deficient nature may lower LUMO levels, enhancing electron transport .

- Charge-Transfer Analysis : Simulate absorption spectra (TD-DFT) to predict λmax and compare with experimental UV-Vis data.

What are the critical considerations in designing a stability study for this compound under varying pH and temperature conditions?

Q. Basic Stability

- Storage Conditions : Store at 4°C in amber vials to prevent photodegradation .

- Accelerated Testing : Incubate samples at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase).

- pH Stability : Test in buffers (pH 3–10) to identify hydrolytic cleavage points (e.g., thioether or triazole rings) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.